molecular formula C13H17ClN2O B8281382 6-Chloro-n-cyclohexyl-2-methylnicotinamide

6-Chloro-n-cyclohexyl-2-methylnicotinamide

Cat. No. B8281382
M. Wt: 252.74 g/mol
InChI Key: OAXNAMZFFFUADC-UHFFFAOYSA-N
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Patent
US08673938B2

Procedure details

A solution of 2-methyl-6-chloronicotinic acid (300 mg, 1.75 mmol) and 1-hydroxybenzotriazole (260 mg, 1.92 mmol) was stirred in dichloromethane (25 ml) then triethylamine (561 ul, 4.02 mmol) and EDAC (401 mg, 2.1 mmol) were added and stirred for 5 minutes then cyclohexylamine (201 ul, 1.75 mmol) was added and the reaction was stirred for a further 16 hours at room temperature. The reaction was diluted with dichloromethane (25 ml), washed with sat. NaHCO3, 1M HCl, water, brine and dried over MgSO4, filtered and the solvent evaporated to give 6-chloro-2-methyl-N-cyclohexylnicotinamide (340 mg, 77%) as a fawn coloured powder
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
561 μL
Type
reactant
Reaction Step Two
Name
Quantity
401 mg
Type
reactant
Reaction Step Two
Quantity
201 μL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.O[N:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2N=N1.C(N(CC)CC)C.CCN=C=NCCCN(C)C.C1(N)CCCCC1>ClCCl>[Cl:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([NH:13][CH:17]2[CH2:18][CH2:19][CH2:20][CH2:21][CH2:16]2)=[O:6])=[C:2]([CH3:1])[N:10]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=N1)Cl
Name
Quantity
260 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
561 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
401 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Three
Name
Quantity
201 μL
Type
reactant
Smiles
C1(CCCCC1)N
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for a further 16 hours at room temperature
Duration
16 h
WASH
Type
WASH
Details
washed with sat. NaHCO3, 1M HCl, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC(=C(C(=O)NC2CCCCC2)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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